oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline
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Overview
Description
Oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline is a complex organic compound with a molecular formula of C29H38N4O9S and a molecular weight of 618.7 g/mol . This compound is characterized by the presence of a piperazine ring, a phenylethyl group, and a propoxyaniline moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a phenylethyl halide.
Attachment of the Propoxyaniline Moiety: The final step involves the coupling of the piperazine derivative with 4-propoxyaniline under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, varying pH conditions.
Major Products Formed
Scientific Research Applications
Oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide: A selective brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor.
N-{1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl}-4-propoxyaniline: A similar compound with slight variations in the functional groups.
Uniqueness
Oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
91098-46-3 |
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Molecular Formula |
C28H39N3O9 |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline |
InChI |
InChI=1S/C24H35N3O.2C2H2O4/c1-3-19-28-24-11-9-23(10-12-24)25-21(2)20-27-17-15-26(16-18-27)14-13-22-7-5-4-6-8-22;2*3-1(4)2(5)6/h4-12,21,25H,3,13-20H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI Key |
CPEVPBUMVBOYLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(C)CN2CCN(CC2)CCC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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